molecular formula C4H8F2 B3031438 2,2-Difluorobutane CAS No. 353-81-1

2,2-Difluorobutane

Cat. No.: B3031438
CAS No.: 353-81-1
M. Wt: 94.1 g/mol
InChI Key: IIADOUMJKYSCPM-UHFFFAOYSA-N
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Description

2,2-Difluorobutane is a useful research compound. Its molecular formula is C4H8F2 and its molecular weight is 94.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Control

  • Computational Study on Vicinal Fluorination in 2,3-Difluorobutane : A comprehensive conformational analysis of 2,3-difluorobutane diastereomers using density functional theory and NMR experiments revealed complex interactions affecting the conformation of the molecule. This study has implications for using vicinal difluoride motifs for conformational control in hydrocarbon chains (Fox et al., 2015).

Environmental Impact and Detection

  • Polyfluorinated Ether Sulfonates in China : Research on the occurrence of various polyfluorinated compounds, including perfluorobutane, in municipal sewage sludge in China highlighted the presence of these compounds as environmental contaminants (Ruan et al., 2015).
  • Fire Fighting Foam Surfactant and its Transformation Products : A study on Forafac®1157, a fluorinated surfactant used in fire extinguishers, identified various metabolites and photolytic transformation products, including compounds related to perfluorobutane (Moe et al., 2012).

Synthesis and Chemical Reactions

  • Fluorinated Butanolides and Butenolides Synthesis : A study demonstrated the synthesis of various fluorinated compounds, starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, which is closely related to 2,2-difluorobutane. This work provides insights into nucleophilic reactions of these compounds (Paleta et al., 2000).
  • Synthesis of the 2,3-Difluorobutan-1,4-diol Diastereomers : This research focused on the diastereoselective synthesis of fluorinated building blocks, exploring strategies for synthesizing various diastereomers (Szpera et al., 2017).

Environmental Persistence and Toxicity

  • Polyfluorinated Compounds : A review of polyfluorinated compounds, including perfluorobutane, addressed their widespread use, environmental persistence, and potential toxic effects. The study emphasized the long-term challenge these compounds present to public health and the environment (Lindstrom et al., 2011).

Applications in Electrochemical Processes

  • Electrochemical Oxidation of Perfluorobutane Sulfonate : Investigated the oxidation of perfluorobutane sulfonate using boron-doped diamond film electrodes, contributing to understanding how these compounds can be broken down in water treatment processes (Liao & Farrell, 2009).

Safety and Hazards

Precautionary measures for handling 2,2-Difluorobutane include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Use should be limited to outdoors or in a well-ventilated area .

Future Directions

The vicinal difluoro motif, which includes compounds like 2,2-Difluorobutane, is being explored as a tool for influencing the conformation of performance organic molecules. This includes tuning conformation by selecting specific diastereoisomers .

Mechanism of Action

Mode of Action

A related compound, 2-fluorobutane, undergoes an e1cb elimination reaction due to the high bond strength of c-f, which makes it less reactive . This could potentially provide some insight into the reactivity of 2,2-Difluorobutane.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the vicinal difluoro motif in 2,3-difluorobutane shows a complex interplay of several effects, which are of similar magnitude but often of opposite sign . This suggests that the action of this compound could also be influenced by its environment.

Biochemical Analysis

Biochemical Properties

2,2-Difluorobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of histone deacetylase inhibitors, where fluorination can influence the conformation and potency of these inhibitors . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and van der Waals interactions, which can affect the stability and activity of the enzymes and proteins it interacts with.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the vicinal difluorination of compounds like this compound can alter the conformation of histone deacetylase inhibitors, thereby impacting gene expression and cellular metabolism . These changes can lead to alterations in cell signaling pathways and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in this compound can form strong hydrogen bonds with biomolecules, leading to changes in their conformation and activity . This can result in the inhibition or activation of specific enzymes, ultimately affecting various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that vicinal difluorinated compounds like this compound can adopt different conformations over time, which can affect their biochemical activity . Additionally, the stability of this compound in various experimental conditions can impact its effectiveness and reliability in research applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage thresholds can significantly impact the observed effects, including potential toxicity at high doses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The fluorine atoms in this compound can alter the activity of enzymes involved in its metabolism, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . The distribution of this compound can affect its accumulation in different cellular compartments, influencing its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2,2-difluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2/c1-3-4(2,5)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIADOUMJKYSCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334440
Record name 2,2-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-81-1
Record name 2,2-Difluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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